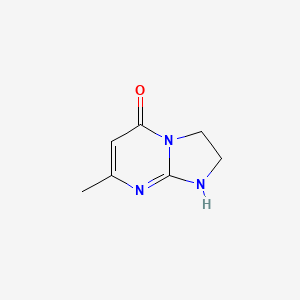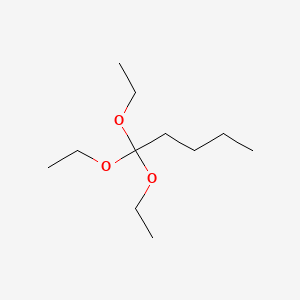
4-(1H-pyrazol-5-yl)piperidine
Vue d'ensemble
Description
4-(1H-pyrazol-5-yl)piperidine, also known as 4-PP, is a heterocyclic compound that is used in scientific research and lab experiments. It is a five-membered ring composed of nitrogen, oxygen, and carbon. 4-PP is a highly versatile compound that is used in a variety of applications due to its unique properties.
Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists : Pyrazole derivatives, including those related to "4-(1H-pyrazol-5-yl)piperidine," have been explored for their antagonistic activity on brain cannabinoid CB1 receptors. Such compounds might counteract harmful effects of cannabinoids and serve as pharmacological probes (Lan et al., 1999).
Molecular Structure Investigations : Studies have been conducted on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, examining their molecular structure using X-ray crystallography, Hirshfeld, and DFT calculations. These investigations aid in understanding the intermolecular interactions controlling molecular packing (Shawish et al., 2021).
Synthesis of Key Intermediates in Drug Development : "4-(4-Iodo-1H-pyrazol-1-yl)piperidine" has been identified as a key intermediate in the synthesis of Crizotinib, an anticancer drug. A robust three-step synthesis method for this compound has been developed (Fussell et al., 2012).
Anticholinesterase Agents : Pyrazoline derivatives, including those related to "this compound," have been synthesized and evaluated for their anticholinesterase effects, with potential applications in treating neurodegenerative disorders (Altıntop, 2020).
High-Affinity Ligands for Dopamine Receptors : Compounds including "this compound" derivatives have been investigated as selective high-affinity ligands for human dopamine D4 receptors, potentially useful in treating disorders like schizophrenia or drug abuse (Rowley et al., 1997).
Safety and Hazards
Orientations Futures
Future research on “4-(1H-pyrazol-5-yl)piperidine” and similar compounds could focus on synthesizing structurally diverse pyrazole derivatives, given their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . Additionally, understanding the action mechanisms of these compounds could pave the way for the design of novel analogues with increased potency .
Mécanisme D'action
Target of Action
The primary target of 4-(1H-Pyrazol-3-yl)piperidine is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds . It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
4-(1H-Pyrazol-3-yl)piperidine interacts with the sEH enzyme, inhibiting its function . The compound shows varying degrees of selectivity towards the sEH enzymes . Molecular docking studies have revealed that it forms H-bond interactions similar to AUDA .
Biochemical Pathways
The inhibition of the sEH enzyme by 4-(1H-Pyrazol-3-yl)piperidine affects the metabolic pathways of aliphatic epoxides such as fatty acid epoxides . This can lead to changes in blood pressure regulation and inflammatory responses .
Pharmacokinetics
The compound’s high selectivity for the seh enzyme suggests that it may have good bioavailability .
Result of Action
The inhibition of the sEH enzyme by 4-(1H-Pyrazol-3-yl)piperidine can lead to a reduction in blood pressure elevation and inflammatory roles . Particularly, compounds similar to 4-(1H-Pyrazol-3-yl)piperidine have emerged as potent sEH inhibitors, displaying low IC50 values for in vitro sEH inhibition .
Analyse Biochimique
Biochemical Properties
4-(1H-pyrazol-5-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols. This interaction is crucial as it can influence the regulation of blood pressure and inflammatory responses . Additionally, this compound has been shown to interact with other hydrolase enzymes, potentially affecting various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses and metabolic regulation . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of soluble epoxide hydrolase by binding to the active site of the enzyme, thereby preventing the conversion of epoxides to diols . This inhibition can lead to increased levels of epoxides, which have various physiological effects, including anti-inflammatory and vasodilatory properties . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its inhibitory action on soluble epoxide hydrolase . The degradation products of this compound may also have biological activity, which needs to be considered in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit soluble epoxide hydrolase without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as soluble epoxide hydrolase, influencing the conversion of epoxides to diols . This interaction can affect the levels of various metabolites, thereby altering metabolic flux within cells . Additionally, this compound may interact with other metabolic enzymes, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . The subcellular localization of this compound is crucial for its biochemical effects and overall cellular function .
Propriétés
IUPAC Name |
4-(1H-pyrazol-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYIGWJVZIPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611286 | |
| Record name | 4-(1H-Pyrazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278798-08-6 | |
| Record name | 4-(1H-Pyrazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-5-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















